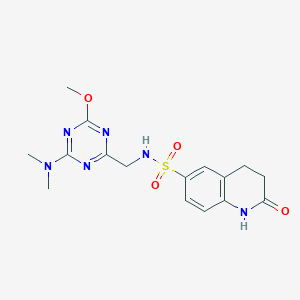

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino and methoxy groups at the 4- and 6-positions, respectively. The triazine moiety is linked via a methyl bridge to a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold bearing a sulfonamide group at the 6-position. The dimethylamino and methoxy substituents on the triazine ring likely influence electronic and steric properties, modulating interactions with biological targets such as acetolactate synthase (ALS) in plants or kinases in therapeutic contexts.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4S/c1-22(2)15-19-13(20-16(21-15)26-3)9-17-27(24,25)11-5-6-12-10(8-11)4-7-14(23)18-12/h5-6,8,17H,4,7,9H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZIMPOZGBWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the quinoline moiety and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide exhibit promising anticancer properties. The triazine core and the sulfonamide group are known to interact with biological targets involved in cancer progression. For instance, sulfonamides have been reported to inhibit carbonic anhydrase enzymes that are overexpressed in certain tumors.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains and fungi. The presence of the tetrahydroquinoline moiety is significant as it has been associated with antimicrobial effects due to its ability to disrupt microbial cell membranes .

Neuroprotective Effects

There is emerging evidence suggesting that compounds within the same chemical class may have neuroprotective effects. These effects are primarily attributed to the modulation of neurotransmitter systems and reduction of oxidative stress . Research has indicated that certain derivatives can act as NMDA receptor antagonists, providing a protective effect against excitotoxicity associated with neurodegenerative diseases.

Herbicide Development

The unique structural attributes of this compound may lend themselves to development as herbicides. The triazine ring is a well-known scaffold in herbicide chemistry due to its ability to inhibit photosynthesis in plants. Research into similar triazine derivatives has shown effectiveness in controlling broadleaf weeds in various crops .

Plant Growth Regulators

Compounds containing triazine structures have also been investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormonal pathways. This application could lead to enhanced crop yields and better resistance to environmental stressors .

UV Absorption

The compound's chemical structure may allow it to function as a UV absorber in polymers and coatings. Triazines are known for their stability under UV light exposure and can protect materials from degradation caused by sunlight . This application is particularly relevant in agricultural films and outdoor coatings where UV stability is critical.

Synthesis of Advanced Materials

This compound can serve as an intermediate for synthesizing advanced materials such as nanocomposites or conductive polymers. Its unique functional groups can facilitate the incorporation of other materials to enhance electrical conductivity or mechanical strength .

Case Study 1: Anticancer Research

A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant anticancer activity against breast cancer cell lines. The results indicated that modifications on the sulfonamide group enhanced cytotoxicity compared to unmodified controls. This suggests that this compound could be a valuable candidate for further development in cancer therapeutics.

Case Study 2: Agricultural Application

In field trials evaluating the efficacy of triazine-based herbicides on common weeds in corn crops, formulations containing similar triazine structures demonstrated effective weed control with minimal impact on crop yield. This supports the potential application of this compound in agricultural settings.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Sulfonamide Herbicides

The compound shares structural motifs with sulfonylurea herbicides, such as triflusulfuron methyl and metsulfuron methyl , which contain a 1,3,5-triazine ring linked to a sulfonamide-bearing aromatic system (Table 1). Key differences include:

- Substituents on the triazine ring: The target compound’s 4-dimethylamino and 6-methoxy groups contrast with the 4-trifluoroethoxy (triflusulfuron) or 4-methoxy/6-methyl (metsulfuron) groups in herbicides. The dimethylamino group may enhance solubility via increased basicity, while the methoxy group provides moderate electron-withdrawing effects .

- Sulfonamide linkage: Unlike the benzoate-linked sulfonamides in sulfonylureas, the target compound’s sulfonamide is integrated into a tetrahydroquinoline system. This bicyclic structure could improve binding affinity to hydrophobic pockets in target enzymes .

Table 1: Structural and Functional Comparison with Triazine-Based Sulfonamides

Pyrimidine and Imidazolidine Derivatives

Compounds like N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () replace the triazine core with a pyrimidine ring. Pyrimidines often exhibit distinct binding kinetics due to altered hydrogen-bonding capacity and ring strain. The diethylamino group in this analog may enhance lipophilicity compared to the target compound’s dimethylamino group, affecting membrane permeability .

Research Findings and Implications

- QSAR Insights: highlights quantitative structure-activity relationship (QSAR) models for triazine-sulfonamides, where electron-donating substituents (e.g., methoxy) enhance herbicidal activity by optimizing ALS inhibition. The target compound’s methoxy and dimethylamino groups align with these trends .

- The methoxy group in the target compound may reduce persistence, favoring environmentally benign profiles .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 331.37 g/mol. The structure includes a triazine moiety and a tetrahydroquinoline ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.37 g/mol |

| CAS Number | 2034276-05-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell proliferation .

Receptor Interaction: It may modulate the activity of receptors related to cell signaling pathways. This interaction can lead to altered cellular responses that are beneficial in therapeutic contexts.

DNA/RNA Interaction: The compound has the potential to intercalate with nucleic acids, affecting transcription and translation processes. This mechanism is particularly relevant in the context of anticancer activity.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds with similar structures. For example, compounds derived from triazine and tetrahydroquinoline frameworks have demonstrated significant cytotoxic effects against various cancer cell lines.

- Cell Line Studies:

- Mechanistic Insights:

Antimicrobial Activity

Research has also indicated that compounds featuring similar moieties possess antimicrobial properties:

- In Vitro Studies: Some derivatives exhibited dose-dependent inhibition against various bacterial strains. For instance, related triazine derivatives showed promising results against Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A study focused on a series of triazine derivatives reported that compound 6 , structurally similar to the target compound, exhibited IC50 values as low as 0.4 µM against porcine brain tubulin polymerization . This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

Research into SAR revealed that modifications at specific positions on the triazine ring significantly influenced biological activity. For example, substituents that enhance electron density on the aromatic systems tended to increase potency against cancer cell lines .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises a 1,3,5-triazine core substituted with dimethylamino and methoxy groups, a tetrahydroquinoline moiety with a sulfonamide group, and a methylene bridge linking the triazine and tetrahydroquinoline units. The triazine ring provides sites for nucleophilic substitution, while the sulfonamide group enhances hydrogen-bonding potential, critical for biological interactions . The tetrahydroquinoline scaffold contributes to lipophilicity, affecting membrane permeability.

Q. What analytical methods are recommended for purity assessment and structural characterization?

- High-Performance Liquid Chromatography (HPLC) : To determine purity (>95% threshold for biological assays) .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for functional group verification (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .

Q. What is the typical synthetic route for this compound?

A multi-step approach involves:

Triazine Core Synthesis : Reacting 2,4,6-trichloro-1,3,5-triazine with dimethylamine and methoxide .

Methylene Bridge Formation : Alkylation of the triazine with a bromomethyl-tetrahydroquinoline intermediate .

Sulfonamide Coupling : Reacting the intermediate with sulfonyl chloride derivatives under basic conditions (e.g., NaH in DMF) .

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What biological activities are associated with similar sulfonamide-triazine hybrids?

Analogous compounds exhibit:

- Enzyme Inhibition : Targeting kinases, carbonic anhydrases, or proteases via sulfonamide interactions .

- Antimicrobial Activity : Disruption of folate biosynthesis in pathogens .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .

- Catalysts : Use of NaH or K2CO3 to deprotonate sulfonamide groups .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress .

Q. How do structural modifications (e.g., substituent variation on triazine) affect bioactivity?

Systematic Structure-Activity Relationship (SAR) studies reveal:

- Dimethylamino Group : Enhances solubility but may reduce metabolic stability .

- Methoxy vs. Ethoxy : Methoxy improves binding to hydrophobic enzyme pockets .

- Sulfonamide Position : Para-substitution on tetrahydroquinoline optimizes target engagement .

Q. How can contradictions in reported bioactivity data be resolved?

- Assay Standardization : Use isogenic cell lines and consistent IC50 measurement protocols .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites confounding in vitro results .

- Computational Validation : Molecular docking to verify binding modes across disparate studies .

Q. What advanced techniques are recommended for studying stability under physiological conditions?

- Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, or oxidizing agents (H2O2) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .

- Crystallography : X-ray diffraction to assess conformational changes in solid vs. solution states .

Q. How can computational modeling guide target identification?

- Pharmacophore Mapping : Align triazine and sulfonamide groups with known enzyme active sites .

- Molecular Dynamics (MD) Simulations : Predict binding free energy (ΔG) and residence time .

- ADMET Prediction : Tools like SwissADME to optimize logP (<3) and CNS permeability .

Q. What strategies validate in vitro findings in vivo?

- Orthogonal Assays : Pair enzymatic inhibition (e.g., kinase assays) with xenograft models .

- Biomarker Analysis : Quantify target modulation in blood/tissue via ELISA or Western blot .

- Dose Escalation : Identify MTD (Maximum Tolerated Dose) in rodents before efficacy studies .

Methodological Considerations

Q. Key Reaction Optimization Parameters

Q. Common Stability Challenges

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic pH (1–2) | Hydrolysis of sulfonamide | Enteric coating for oral delivery |

| Oxidative Stress | Triazine ring oxidation | Antioxidants (e.g., BHT) in formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.